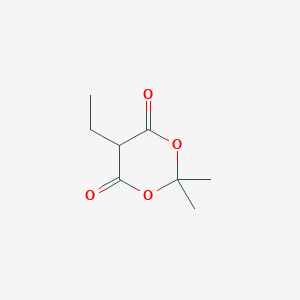

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Übersicht

Beschreibung

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound with the molecular formula C8H12O4. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its high acidity and stability. This compound features a heterocyclic core with four carbon atoms and two oxygen atoms, forming a dioxane ring structure. It is a crystalline solid, sparingly soluble in water, and decomposes upon heating.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Condensation Reaction: The original synthesis of Meldrum’s acid, from which 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is derived, involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid.

Alternative Synthesis: Another method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid.

Carbon Suboxide Route: A third route includes the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.

Industrial Production Methods: Industrial production methods typically follow the same synthetic routes but are optimized for large-scale production. This includes controlled addition of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of active methylene groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Sulfuric acid, oxalic acid.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted dioxane derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Versatile Reagent

Meldrum's acid derivatives are known for their ability to act as C3O2 synthons, which are critical in the formation of carbon-carbon bonds. The presence of an active methylene group in 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione allows it to undergo various transformations including:

- Knoevenagel Condensation : This reaction can be utilized for synthesizing α,β-unsaturated carbonyl compounds. The compound can react with aldehydes or ketones under basic conditions to form enones or enals.

- Michael Addition : The electrophilic nature of the compound enables it to participate in Michael addition reactions with nucleophiles, facilitating the formation of complex molecular architectures.

Natural Product Synthesis

Intermediates in Natural Products

The compound has demonstrated utility in the synthesis of various natural products. For instance:

- Sesquiterpenes : It has been used as an intermediate for synthesizing monocyclic aromatic sesquiterpenes such as ar-turmerone and α-curcumene through multiple synthetic pathways involving condensation and cyclization reactions .

Pharmaceutical Applications

Drug Development

Due to its structural properties, this compound has potential applications in drug design and development:

- Anticancer Agents : Research indicates that derivatives of Meldrum's acid can be modified to develop compounds with anticancer properties. The ability to create diverse molecular frameworks allows for the exploration of new therapeutic agents .

Material Science

Polymer Chemistry

Meldrum's acid derivatives can also be employed in polymer synthesis:

- Functional Polymers : The compound can serve as a building block for creating functionalized polymers that exhibit unique properties useful in coatings and adhesives.

Table 1: Summary of Key Applications

| Application Area | Description | Example Compounds/Syntheses |

|---|---|---|

| Synthetic Organic Chemistry | Acts as a versatile reagent for C-C bond formation | Knoevenagel products |

| Natural Product Synthesis | Intermediate for sesquiterpene synthesis | ar-Turmerone |

| Pharmaceutical Applications | Potential drug development for anticancer agents | Modified Meldrum's acid derivatives |

| Material Science | Building blocks for functional polymers | Coatings and adhesives |

Wirkmechanismus

The mechanism of action of 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to lose a hydrogen ion from the methylene group, forming a resonance-stabilized anion. This anion can participate in various chemical reactions, including nucleophilic attacks and condensation reactions. The molecular targets and pathways involved are primarily related to its role as a reactive intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Known for its high acidity and stability, used in similar synthetic applications.

Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another diketone with similar reactivity but different structural properties.

Barbituric Acid: Shares some chemical properties but differs significantly in structure and applications.

Uniqueness: 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific ethyl substitution, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in specialized synthetic applications .

Biologische Aktivität

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. It is a derivative of 1,3-dioxane and has been studied for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a dioxane ring with two carbonyl groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 172.18 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit the growth of these pathogens.

Case Study: Antimicrobial Efficacy

A study conducted by researchers found that derivatives of this compound showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 32 to 64 µg/mL. This indicates its potential as a lead compound for developing new antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.2 | Doxorubicin | 10.0 |

| HCT116 | 12.5 | Doxorubicin | 8.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Results indicated that it could reduce the levels of these cytokines significantly when compared to control groups.

Case Study: Inhibition of Cytokines

In a controlled experiment, treatment with this compound resulted in a reduction of TNF-α levels by approximately 70% at a concentration of 10 µg/mL .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the modulation of cellular signaling pathways related to inflammation and apoptosis in cancer cells.

Potential Pathways

- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of pro-inflammatory cytokines.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Eigenschaften

IUPAC Name |

5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-5-6(9)11-8(2,3)12-7(5)10/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKUXPKKSOULRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)OC(OC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396007 | |

| Record name | 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17216-65-8 | |

| Record name | 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.